1-Ethoxycyclopropanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

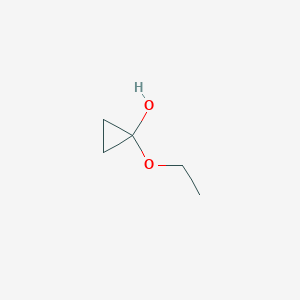

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethoxycyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-7-5(6)3-4-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYAYFNIVUIJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449927 | |

| Record name | 1-ethoxycyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13837-45-1 | |

| Record name | 1-ethoxycyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Ethoxycyclopropanol from Ethyl 3-Chloropropanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-ethoxycyclopropanol, a valuable synthetic intermediate, from the readily available starting material, ethyl 3-chloropropanoate. The primary focus of this document is a detailed, two-step experimental protocol adapted from a well-established Organic Syntheses procedure. This method involves an intramolecular cyclization to form a silylated cyclopropane intermediate, followed by methanolysis to yield the target compound. This guide includes a thorough examination of the reaction mechanism, a summary of quantitative data, and detailed experimental procedures. Additionally, visual representations of the reaction pathway and experimental workflow are provided to facilitate a deeper understanding of the synthesis.

Introduction

Cyclopropanol derivatives are highly versatile intermediates in organic synthesis, prized for their unique reactivity stemming from the inherent strain of the three-membered ring.[1] this compound, in particular, serves as a stable precursor to the otherwise labile cyclopropanone, and as a homoenolate equivalent, enabling a variety of carbon-carbon bond-forming reactions. Its utility in the synthesis of more complex molecules makes a reliable and well-documented synthetic procedure of significant interest to the chemical research and drug development communities.

This guide details a robust and scalable two-step synthesis of this compound commencing from ethyl 3-chloropropanoate. The synthesis proceeds via the formation of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, which is then converted to the final product.

Reaction Mechanism and Pathway

The synthesis of this compound from ethyl 3-chloropropanoate is a two-stage process. The first stage is a sodium-mediated intramolecular cyclization of the starting material in the presence of chlorotrimethylsilane to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane. This is followed by the methanolysis of the silylated intermediate to afford the desired this compound.

The proposed reaction pathway is illustrated below:

Figure 1: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from ethyl 3-chloropropanoate, based on the referenced experimental protocol.[2]

| Parameter | Step 1: Formation of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | Step 2: Methanolysis to this compound |

| Starting Material | Ethyl 3-chloropropanoate | 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane |

| Key Reagents | Sodium, Chlorotrimethylsilane | Methanol |

| Solvent | Toluene, Diethyl ether | Methanol |

| Reaction Temperature | Reflux in diethyl ether | Room temperature |

| Reaction Time | 3 hours | 12 hours (overnight) |

| Product Molar Mass | 174.32 g/mol | 102.13 g/mol [3] |

| Yield | 61% | 89% |

| Boiling Point | 43-45 °C at 12 mmHg | 60 °C at 20 mmHg |

Experimental Protocols

The following experimental procedures are adapted from a verified Organic Syntheses protocol.[2]

Step 1: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

Materials:

-

Ethyl 3-chloropropanoate: 136.58 g (1 mol)

-

Sodium: 52.9 g (2.3 g-atom)

-

Chlorotrimethylsilane: 108.5 g (1 mol)

-

Anhydrous Toluene: 500 mL

-

Anhydrous Diethyl Ether: 500 mL

Equipment:

-

1-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with a calcium chloride tube

-

500-mL pressure-equalizing dropping funnel with a nitrogen inlet

Procedure:

-

A 1-L three-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus is flushed with dry nitrogen.

-

Anhydrous toluene (500 mL) and sodium (52.9 g), cut into small pieces, are introduced into the flask.

-

The mixture is heated to reflux with vigorous stirring to pulverize the sodium.

-

Heating and stirring are discontinued, and the mixture is allowed to cool to room temperature.

-

The toluene is removed under nitrogen pressure and replaced with 500 mL of anhydrous diethyl ether.

-

Chlorotrimethylsilane (108.5 g) is added to the flask.

-

Ethyl 3-chloropropanoate (136.58 g) is added dropwise to the stirred mixture at a rate that maintains a gentle reflux over a 3-hour period.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The reaction mixture is cooled, and the solid precipitate is removed by filtration under a nitrogen atmosphere. The solid is washed with anhydrous diethyl ether.

-

The colorless filtrate is transferred to a distilling flask, and the solvent is removed by distillation.

-

The residue is distilled under reduced pressure. 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane is collected as a colorless liquid at 43-45 °C (12 mmHg). The typical yield is 106 g (61%).

Step 2: Synthesis of this compound

Materials:

-

1-Ethoxy-1-(trimethylsilyloxy)cyclopropane: 100 g (0.56 mol)

-

Reagent-grade Methanol: 250 mL

Equipment:

-

500-mL Erlenmeyer flask

-

Magnetic stirring bar

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar, 250 mL of reagent-grade methanol is placed.

-

Freshly distilled 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (100 g) is added to the methanol in one portion.

-

The solution is stirred overnight (12 hours) at room temperature.

-

The completion of the reaction can be monitored by NMR spectroscopy on an aliquot of the reaction mixture after removing the methanol.

-

Once the reaction is complete, the methanol is removed using a rotary evaporator.

-

The residue is distilled under reduced pressure to yield this compound as a colorless liquid at 60 °C (20 mmHg). The typical yield is 52 g (89%).

Note: The product may contain trace amounts of 1-methoxycyclopropanol due to transacetalization with the methanol solvent.[2]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

The following spectroscopic data has been reported for the intermediate and final product:[2]

-

1-Ethoxy-1-(trimethylsilyloxy)cyclopropane:

-

¹H NMR (CCl₄): δ 0.08 (s, 9H), 0.70 (m, 4H), 1.05 (t, 3H, J = 7.11 Hz), 3.55 (q, 2H, J = 7.11 Hz).

-

IR (CCl₄): 3090, 3010 (cyclopropane), 1250, 845, 758 cm⁻¹ (-Si(CH₃)₃).

-

-

This compound:

-

Note: While the specific spectrum for this compound is not detailed in the primary source, the related 1-methoxycyclopropanol exhibits characteristic peaks.

-

¹H NMR (CCl₄) of 1-methoxycyclopropanol: δ 0.85 (s, 4H), 3.40 (s, 3H).

-

IR (CCl₄) of 1-methoxycyclopropanol: 3600 and 3400 (hydroxyl), 3010 and 3090 cm⁻¹ (cyclopropyl).

-

Conclusion

The synthesis of this compound from ethyl 3-chloropropanoate via a silylated cyclopropane intermediate is a well-established and reliable method. The procedure detailed in this guide, adapted from Organic Syntheses, provides a clear and scalable pathway to this valuable synthetic building block. The reaction proceeds in good overall yield and the experimental protocol is straightforward, making it accessible to researchers in various fields of chemistry. The provided quantitative data and visual aids are intended to support the successful implementation of this synthesis in a laboratory setting.

References

Spectroscopic Analysis of 1-Ethoxycyclopropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-ethoxycyclopropanol, a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted values derived from the closely related analog, 1-methoxycyclopropanol, and established principles of NMR and IR spectroscopy. This document includes tabulated summaries of predicted ¹H and ¹³C NMR chemical shifts and IR absorption frequencies, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis visualized using the DOT language.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the known data for 1-methoxycyclopropanol and established substituent effects in spectroscopy.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~0.9 | Multiplet | 4H | Cyclopropyl CH₂ |

| Variable | Singlet (s, broad) | 1H | -OH |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~90 - 95 | C -OH (Quaternary) |

| ~60 - 65 | -O-CH₂ -CH₃ |

| ~15 - 20 | -O-CH₂-CH₃ |

| ~10 - 15 | Cyclopropyl CH₂ |

Predicted IR Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch |

| 3100 - 3000 | Medium | C-H Stretch (cyclopropyl) |

| 2980 - 2850 | Medium-Strong | C-H Stretch (aliphatic) |

| 1100 - 1000 | Strong | C-O Stretch |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound (liquid sample)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pasteur pipette

-

Vial

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS.

-

Ensure the sample is completely dissolved by gentle swirling.

-

Using a Pasteur pipette with a cotton plug to filter any particulate matter, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

-

Instrument Setup (400 MHz NMR Spectrometer):

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 128-1024 (or more, depending on sample concentration)

-

-

Process the FID with an exponential window function (line broadening of 1-2 Hz).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify key functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (liquid sample)

-

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Lint-free wipes

-

Isopropanol

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe moistened with isopropanol and allowing it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

-

Sample Analysis:

-

Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal.

-

If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe after the measurement.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Spectroscopic analysis workflow.

An In-depth Technical Guide to 1-Ethoxycyclopropanol: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-ethoxycyclopropanol, also known as cyclopropanone ethyl hemiacetal. It details its chemical structure, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. This document is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-ethoxycyclopropan-1-ol [1]. Its chemical structure consists of a three-membered cyclopropane ring substituted with both an ethoxy group (-OCH₂CH₃) and a hydroxyl group (-OH) on the same carbon atom.

Chemical Structure:

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and predicted spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-ethoxycyclopropan-1-ol | [1] |

| Synonyms | Cyclopropanone ethyl hemiacetal, this compound | [1][2] |

| CAS Number | 13837-45-1 | [1] |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1][3] |

| Appearance | Clear liquid | [3] |

| Boiling Point | 51°C (12 mmHg), 64°C (25 mmHg), 75°C (46 mmHg) | [2] |

| Solubility | Soluble in common organic solvents (ether, THF, CH₂Cl₂) | [4] |

| Stability | Can be stored for several months at 0°C. Undergoes ring-opening to ethyl propionate upon heating to 100°C or in the presence of acidic solvents. | [4] |

Table 2: Predicted Spectroscopic Data

Note: Experimental spectra for this compound are not widely available. The following data are predicted based on the known spectra of similar compounds, such as 1-methoxycyclopropanol, and general principles of spectroscopy.

| Spectrum | Predicted Chemical Shift / Absorption Range | Predicted Multiplicity / Appearance | Assignment |

| ¹H NMR | ~ 0.8 ppm | Singlet or narrow multiplet | 4H, cyclopropyl protons (CH₂) |

| ~ 1.2 ppm | Triplet | 3H, methyl protons of ethoxy group (-OCH₂CH₃ ) | |

| ~ 3.5 ppm | Quartet | 2H, methylene protons of ethoxy group (-OCH₂ CH₃) | |

| Variable | Broad singlet | 1H, hydroxyl proton (-OH ) | |

| ¹³C NMR | ~ 15 ppm | CH₂ | Cyclopropyl carbons |

| ~ 15 ppm | CH₃ | Methyl carbon of ethoxy group | |

| ~ 60 ppm | CH₂ | Methylene carbon of ethoxy group | |

| ~ 80 ppm | C | Quaternary carbon of cyclopropane ring | |

| IR (Infrared) | 3600 - 3200 cm⁻¹ | Broad | O-H stretch (hydroxyl group) |

| 3100 - 3000 cm⁻¹ | Medium | C-H stretch (cyclopropyl) | |

| 2980 - 2850 cm⁻¹ | Strong | C-H stretch (aliphatic) | |

| ~ 1050 cm⁻¹ | Strong | C-O stretch (ether and alcohol) | |

| Mass Spec. | m/z = 102 | M⁺ | Molecular ion |

| m/z = 87 | M⁺ - CH₃ | Loss of a methyl radical | |

| m/z = 73 | M⁺ - C₂H₅ | Loss of an ethyl radical | |

| m/z = 57 | [C₃H₅O]⁺ |

The spectral properties of the closely related 1-methoxycyclopropanol are reported as: IR (CCl₄): 3600 and 3400 cm⁻¹ (hydroxyl), 3010 and 3090 cm⁻¹ (cyclopropyl); ¹H NMR (CCl₄) δ: 0.85 (s, 4 H) and 3.40 (s, 3 H)[2].

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from ethyl 3-chloropropanoate. The first step involves the formation of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, which is then converted to the final product.

Step A: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

This procedure is an adaptation of a previously described method[2].

Materials:

-

Sodium metal

-

Toluene, anhydrous

-

Diethyl ether, anhydrous

-

Chlorotrimethylsilane

-

Ethyl 3-chloropropanoate

Procedure:

-

In a reaction flask, add finely divided sodium metal to anhydrous toluene.

-

Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

-

Cool the mixture to room temperature and replace the toluene with anhydrous diethyl ether.

-

Add chlorotrimethylsilane to the sodium dispersion.

-

Add ethyl 3-chloropropanoate dropwise to the stirred mixture at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring until the reaction is complete (monitored by GC or TLC).

-

Filter the reaction mixture to remove sodium chloride.

-

Distill the filtrate under reduced pressure to obtain 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid. A boiling point of 43–45°C at 12 mmHg has been reported[2].

Step B: Synthesis of this compound (Cyclopropanone Ethyl Hemiacetal)

Materials:

-

1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

-

Methanol, reagent-grade

-

Pyridinium p-toluenesulfonate (catalyst, if needed)

-

Diethyl ether

-

Saturated sodium chloride solution

Procedure:

-

In an Erlenmeyer flask, place reagent-grade methanol.

-

Add 1-ethoxy-1-(trimethylsilyloxy)cyclopropane to the methanol and stir the solution at room temperature.

-

Monitor the reaction by ¹H NMR for the disappearance of the trimethylsilyl singlet. If the reaction is slow, a catalytic amount of pyridinium p-toluenesulfonate can be added[2].

-

Once the reaction is complete, remove the methanol by rotary evaporation.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium chloride solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis. Its utility stems from the high ring strain of the cyclopropane ring, which facilitates a variety of ring-opening and ring-expansion reactions. It serves as a precursor for the formation of homoenolates and can be used in the synthesis of larger ring systems such as β-lactams, pyrrolines, cyclobutanones, and cyclopentanones[4]. The reactivity of this compound makes it a versatile building block for the construction of complex molecular architectures, which is of significant interest in the field of drug discovery and development.

References

1-Ethoxycyclopropanol: A Comprehensive Technical Guide to a Stable Cyclopropanone Equivalent

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Ethoxycyclopropanol, the ethyl hemiacetal of cyclopropanone, serves as a pivotal and stable precursor to the highly labile and reactive cyclopropanone.[1] Its unique structural properties, born from the inherent strain of the three-membered ring, make it a versatile building block in modern organic synthesis.[2][3] This document provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and key reaction pathways. Detailed experimental protocols and graphical representations of its chemical behavior are included to furnish researchers with a practical guide for its application.

Introduction

Cyclopropanones are a fascinating class of strained ketones with significant potential in synthetic chemistry. However, the parent cyclopropanone is highly unstable, limiting its direct use.[4][5] this compound (also known as cyclopropanone ethyl hemiacetal) provides a practical solution, acting as a stable, easily handled surrogate that can generate cyclopropanone in situ.[6] Its chemistry is primarily defined by this equilibrium, allowing it to undergo reactions characteristic of cyclopropanone, such as nucleophilic additions and ring-opening, under controlled conditions.[1][4] This stability and predictable reactivity have established this compound as an important intermediate in the synthesis of complex molecules, including prostaglandins and substituted cyclopentanones.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [2][7] |

| Molecular Weight | 102.13 g/mol | [2][7] |

| Appearance | Colorless Liquid | [2] |

| CAS Number | 13837-45-1 | [1][7] |

| Boiling Point | 51°C @ 12 mmHg64°C @ 25 mmHg75°C @ 46 mmHg | [1] |

| Infrared (IR) Spectrum (CCl₄) | 3600, 3400 cm⁻¹ (hydroxyl)3010, 3090 cm⁻¹ (cyclopropyl) | [1] |

| ¹H NMR Spectrum (CCl₄, δ) | 0.84 (s, 4H)1.18 (t, 3H, J = 7.11)3.73 (q, 2H, J = 7.11)4.75 (m, 1H) | [1] |

Synthesis of this compound

While an early synthesis involved the hazardous reaction of ketene with diazomethane, a safer and more efficient method has been developed.[1] This modern procedure, adapted from Organic Syntheses, involves a two-step process starting from ethyl 3-chloropropanoate.[1]

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from the procedure detailed in Organic Syntheses.[1]

-

Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a 500-mL pressure-equalizing dropping funnel with a nitrogen inlet.

-

Reaction Initiation: The flask is flushed with dry nitrogen. 500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium are introduced. The mixture is brought to reflux with vigorous stirring to pulverize the sodium. Heating and stirring are then stopped, and the mixture is cooled to room temperature.

-

Solvent Exchange: The toluene is removed under nitrogen pressure and replaced with 500 mL of anhydrous diethyl ether.

-

Reagent Addition: 108.5 g (1 mol) of chlorotrimethylsilane is added. Subsequently, 136.58 g (1 mol) of ethyl 3-chloropropanoate is added dropwise over 3 hours at a rate that maintains a gentle reflux.

-

Workup: After the addition is complete, the mixture is stirred for an additional 12 hours at room temperature. The mixture is then filtered through a Celite pad under nitrogen pressure. The flask and filter cake are washed with three 100-mL portions of anhydrous diethyl ether.

-

Purification: The solvent is distilled from the filtrate. The residue is then distilled under reduced pressure to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid.

-

Yield: 61%

-

Boiling Point: 43–45°C @ 12 mmHg

-

-

Apparatus Setup: A 500-mL Erlenmeyer flask is fitted with a magnetic stirring bar.

-

Methanolysis: 250 mL of reagent-grade methanol is placed in the flask. 100 g (0.56 mol) of freshly distilled 1-ethoxy-1-(trimethylsilyloxy)cyclopropane is added all at once, and the solution is stirred overnight (12 hours) at room temperature.

-

Reaction Monitoring: The completion of the methanolysis is confirmed by ¹H NMR spectroscopy, ensuring the complete removal of the trimethylsilyl group (disappearance of the signal around δ 0.08). If the reaction is incomplete, a catalytic amount of pyridinium p-toluenesulfonate or a drop of HCl can be added to drive it to completion.[1]

-

Purification: Methanol is removed using a rotary evaporator at room temperature. The residue is distilled under reduced pressure to afford pure this compound.

-

Yield: 78-95%

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its function as a stable source of cyclopropanone. This equilibrium is the gateway to its diverse reactivity.

Figure 2. Equilibrium between this compound and cyclopropanone.

Once generated, the cyclopropanone intermediate can be trapped by various reagents, or the hemiacetal itself can react directly. The primary pathways include nucleophilic addition to the carbonyl group and ring-opening.

Figure 3. Major reaction pathways of this compound.

-

Nucleophilic Addition: This is a prominent reaction pathway where this compound readily reacts with nucleophiles such as Grignard reagents, amines, and azides.[1][6] These reactions typically proceed in high yields to afford various 1-substituted cyclopropanols, which are valuable synthetic intermediates.[1]

-

Ring Opening: Due to the high ring strain of the cyclopropane moiety, ring-opening is a facile process.[2] Upon heating to temperatures above 100°C or in the presence of acidic solvents, this compound undergoes ring cleavage to yield ethyl propionate.[1] In other contexts, the cyclopropanone intermediate can open to form an oxyallyl cation, which can be trapped by nucleophiles or participate in cycloadditions.[4][6]

-

Formation of Organometallic Intermediates: Treatment with one equivalent of methylmagnesium iodide does not lead to simple addition but instead forms iodomagnesium 1-ethoxycyclopropylate.[1] This organometallic species is a versatile synthon that can subsequently react with a range of electrophiles and other reagents, expanding the synthetic utility of the parent hemiacetal.[1]

Stability and Handling

This compound exhibits good stability under neutral or basic conditions. It can be stored unaltered for several months at 0°C in a refrigerator.[1] However, it is sensitive to acid, which catalyzes its decomposition to ethyl propionate.[1] Care should be taken to use neutral glassware and anhydrous solvents when its preservation is desired. Its relatively low boiling point also requires careful handling during solvent removal to avoid loss of material.

Conclusion

This compound is more than a chemical curiosity; it is a robust and versatile tool for organic synthesis. By serving as a stable and manageable precursor to the elusive cyclopropanone, it unlocks access to a wide array of cyclopropyl-containing structures and ring-opened products. The reliable synthetic protocols and predictable reactivity patterns outlined in this guide empower researchers to confidently employ this valuable reagent in the development of novel chemical entities and complex molecular architectures.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS 13837-45-1: Cyclopropanol, 1-ethoxy- | CymitQuimica [cymitquimica.com]

- 3. Cyclopropanone hemiacetals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Cyclopropanone [a.osmarks.net]

- 5. Cyclopropanone - Wikipedia [en.wikipedia.org]

- 6. Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C5H10O2 | CID 10964426 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ring Strain and Reactivity of 1-Ethoxycyclopropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxycyclopropanol, also known as cyclopropanone ethyl hemiacetal, is a synthetically valuable intermediate whose utility is fundamentally governed by the inherent ring strain of its three-membered carbocycle. This high degree of strain, a consequence of severe bond angle deviation from the ideal sp³ hybridization, renders the molecule susceptible to a variety of ring-opening reactions, making it a potent homoenolate equivalent. This technical guide provides a comprehensive analysis of the structural strain, reactivity, and synthetic applications of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a resource for professionals in organic synthesis and drug discovery.

Introduction: The Driving Force of Ring Strain

The chemistry of cyclopropane and its derivatives is dominated by the concept of ring strain. The internal C-C-C bond angles of a cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. This angle strain, combined with torsional strain from eclipsing C-H bonds, results in a high internal energy. The strain energy of the parent cyclopropane is approximately 27-29 kcal/mol.[1][2] This stored potential energy provides a powerful thermodynamic driving force for reactions that lead to the cleavage of the three-membered ring.[1]

This compound combines this inherent strain with the electronic features of a hemiacetal. The presence of both a hydroxyl and an ethoxy group on the same carbon atom makes it a stable, isolable equivalent of the highly labile cyclopropanone. Its reactivity is characterized by two primary pathways: reactions at the hydroxyl group and, more significantly, cleavage of the cyclopropane ring.

Quantitative Molecular Data

Table 1: Physical and Molecular Properties

| Property | Value | Source |

| CAS Number | 13837-45-1 | [3][4] |

| Molecular Formula | C₅H₁₀O₂ | [3] |

| Molecular Weight | 102.13 g/mol | [3] |

| Appearance | Clear Liquid | [3] |

| Boiling Point | 51°C (12 mmHg) | [5] |

| Solubility | Soluble in usual organic solvents (ether, THF, CH₂Cl₂) | [4] |

| Stability | Can be stored for months at 0°C. Ring-opens upon heating (>100°C) or in acidic solvents. | [4] |

Table 2: Spectroscopic Data

Precise spectroscopic data for this compound is sparsely reported. The following data is a composite of characteristic values for its key functional groups and data reported for the closely related 1-methoxycyclopropanol.

| Spectrum Type | Characteristic Peaks | Interpretation | Source |

| ¹H NMR | δ ≈ 3.5 (q, 2H), 1.2 (t, 3H) | Ethoxy group (CH₂, CH₃) | (Anticipated) |

| δ ≈ 0.8-1.0 (m, 4H) | Cyclopropyl ring protons (CH₂) | [5] (analog) | |

| Variable (s, 1H) | Hydroxyl proton (OH) | (Anticipated) | |

| ¹³C NMR | δ ≈ 90-100 | Quaternary C-1 (hemiacetal) | (Anticipated) |

| δ ≈ 60-65 | Ethoxy CH₂ | (Anticipated) | |

| δ ≈ 15 | Ethoxy CH₃ | (Anticipated) | |

| δ ≈ 10-15 | Cyclopropyl CH₂ carbons | (Anticipated) | |

| IR (Infrared) | 3600-3400 cm⁻¹ (broad) | O-H stretch (hydroxyl group) | [5] (analog) |

| 3090, 3010 cm⁻¹ | C-H stretch (cyclopropyl ring) | [5] (analog) | |

| ~1050 cm⁻¹ (strong) | C-O stretch (ether & alcohol) | (Anticipated) |

Synthesis of this compound

The most reliable and scalable synthesis of this compound proceeds via an acyloin-type condensation of ethyl 3-chloropropanoate, followed by methanolysis of the resulting silylated cyclopropane.[4][5]

Logical Workflow for Synthesis

The overall synthetic strategy involves two main stages: the formation of a protected cyclopropane ring and its subsequent deprotection to yield the target hemiacetal.

Detailed Experimental Protocol: Synthesis of this compound

This procedure is adapted from Organic Syntheses.[5]

Stage 1: 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

-

A 1-L three-necked round-bottomed flask is fitted with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a 500-mL pressure-equalizing dropping funnel.

-

The flask is flushed with dry nitrogen, and 500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium are introduced.

-

The mixture is heated to reflux and stirred vigorously to pulverize the sodium into a fine sand. Heating and stirring are then stopped, and the mixture is cooled to room temperature.

-

The toluene is replaced with 500 mL of anhydrous diethyl ether. 108.5 g (1.0 mol) of chlorotrimethylsilane (TMSCl) is added.

-

Ethyl 3-chloropropanoate (136.6 g, 1.0 mol) is added dropwise over 3 hours at a rate sufficient to maintain a gentle reflux.

-

After addition is complete, the mixture is heated at reflux for 30 minutes, then cooled and filtered under nitrogen.

-

The filtrate is concentrated, and the residue is distilled under reduced pressure to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid (Yield: 60-85%).

Stage 2: this compound (Cyclopropanone Ethyl Hemiacetal)

-

In a 500-mL Erlenmeyer flask, 100 g (0.56 mol) of freshly distilled 1-ethoxy-1-(trimethylsilyloxy)cyclopropane is added all at once to 250 mL of reagent-grade methanol.

-

The solution is stirred overnight (approx. 12 hours) at room temperature.

-

The methanol and other volatile components are removed by distillation at atmospheric pressure.

-

The residue is distilled under reduced pressure to afford pure this compound (Yield: 78-95%).

Reactivity and Mechanistic Pathways

The high ring strain of this compound is the primary driver of its reactivity, making it a versatile precursor to β-functionalized carbonyl compounds through ring-opening reactions.

Acid-Catalyzed Ring Opening

In the presence of acid, the hydroxyl group is protonated, creating a good leaving group. The strained C1-C2 (or C1-C3) bond then cleaves, relieving the ring strain and forming a stabilized carbocationic intermediate. This intermediate is effectively a homoenolate cation, which is then trapped by a nucleophile or undergoes rearrangement. In the absence of other nucleophiles, it rearranges to ethyl propionate.[4]

This reactivity is analogous to the acid-catalyzed opening of epoxides, where protonation of the oxygen facilitates nucleophilic attack and cleavage of the strained three-membered ring.[6][7][8][9]

Reactions as a Homoenolate Equivalent

This compound is a masked form of a homoenolate anion (⁻CH₂CH₂CHO), an umpolung synthon that allows for the formation of a bond β to a carbonyl group. Treatment with one equivalent of a Grignard reagent, such as methylmagnesium iodide, deprotonates the hydroxyl group to form a magnesium alkoxide. This species can then react as a nucleophile or be used to generate other homoenolates.[5][10]

Table 3: Reactivity Summary of this compound

| Reagent(s) | Product Type | Description | Yield |

| Acid (e.g., H₂SO₄) | Ethyl Propionate | Acid-catalyzed rearrangement driven by ring strain relief. | - |

| Grignard Reagents (R-MgX) | 1-Substituted Cyclopropanols | Nucleophilic addition to the latent cyclopropanone carbonyl. | High |

| Azides | 1-Azidocyclopropanols | Nucleophilic addition. | High |

| Amines | 1-Aminocyclopropanols | Nucleophilic addition. | High |

Note: "High" yield is reported qualitatively in the literature; specific quantitative yields vary with substrate and conditions.[5]

Detailed Experimental Protocol: Reaction with a Grignard Reagent

The following procedure describes the formation of an intermediate magnesium alkoxide from this compound ("cyclopropanone ethyl hemiketal") and its subsequent reaction with a ketone enolate, illustrating its utility in C-C bond formation. This protocol is adapted from Organic Syntheses.[10]

-

A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Anhydrous diethyl ether (600 mL) is added to the flask via cannula, followed by 20 mL of a 3.0 M solution of methylmagnesium bromide in ether (60 mmol). The solution is cooled to 0°C.

-

A solution of this compound (6.12 g, 60.0 mmol) in 20 mL of anhydrous ether is added dropwise with vigorous stirring. Evolution of methane gas is observed as the magnesium alkoxide precipitates.

-

After stirring for 15 minutes, this mixture containing the "iodomagnesium 1-ethoxycyclopropylate" is ready for reaction with an electrophile (in the cited procedure, a ketone enolate is added at this stage).

-

Workup typically involves quenching with a saturated aqueous ammonium chloride solution, followed by extraction, drying, and purification.

Applications in Drug Development and Organic Synthesis

The unique reactivity of this compound makes it a valuable building block for constructing complex molecular architectures.

-

Homoenolate Chemistry: Its primary application is as a robust homoenolate synthon, enabling the introduction of a propionaldehyde fragment in a nucleophilic manner. This is a key transformation for building carbon skeletons in natural product synthesis and for creating side chains in medicinal chemistry.

-

Cyclobutane Synthesis: The intermediate 1-substituted cyclopropanols can undergo rearrangement reactions, such as the vinylcyclopropane rearrangement, to expand the three-membered ring into functionalized cyclobutane derivatives.

-

Heterocycle Formation: Ring-opening followed by intramolecular cyclization with nitrogen or oxygen nucleophiles can lead to the formation of various five- and six-membered heterocyclic systems, which are common scaffolds in pharmaceuticals.

Conclusion

This compound serves as a powerful and versatile intermediate in organic synthesis. Its reactivity is a direct and predictable consequence of the substantial ring strain inherent in its cyclopropane core. This strain facilitates a range of synthetically useful transformations, most notably ring-opening reactions that allow it to function as a homoenolate equivalent. The ability to reliably synthesize this compound and control its subsequent reactions provides chemists with a valuable tool for the construction of complex molecules relevant to the pharmaceutical and materials science industries. The protocols and data compiled in this guide offer a foundational resource for leveraging the unique chemistry of this strained ring system.

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CAS 13837-45-1: Cyclopropanol, 1-ethoxy- | CymitQuimica [cymitquimica.com]

- 4. This compound | 13837-45-1 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 8. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Thermal Stability and Storage of 1-Ethoxycyclopropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and recommended storage conditions for 1-Ethoxycyclopropanol. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and application of this compound.

Thermal Stability of this compound

This compound exhibits moderate thermal stability. Its decomposition is influenced by temperature and the presence of acidic conditions.

1.1. Thermal Decomposition Pathway

At elevated temperatures, the primary thermal decomposition pathway for this compound is a ring-opening reaction to form ethyl propionate. This reaction is driven by the release of ring strain in the cyclopropane ring.[1] The process is initiated by the homolytic cleavage of a C-C bond within the cyclopropane ring, leading to a 1,3-biradical intermediate. This intermediate then rearranges to the more stable ethyl propionate.

In acidic solvents, the ring-opening is catalyzed and can occur at lower temperatures. The reaction proceeds via protonation of the hydroxyl group, followed by the departure of a water molecule to form a carbocation. Subsequent rearrangement leads to the formation of ethyl propionate.

1.2. Quantitative Thermal Stability Data

| Compound | Decomposition Temperature | Decomposition Product(s) | Notes |

| This compound | 100 °C | Ethyl propionate | Ring-opening reaction.[1] |

| Methoxycyclopropane (analogue) | 635–694 K (362–421 °C) | (E)-and (Z)-1-methoxyprop-1-ene, 3-methoxyprop-1-ene | Gas-phase decomposition.[2] |

Reaction Mechanisms and Diagrams

2.1. Thermal Decomposition Mechanism

The thermal decomposition of this compound proceeds through a ring-opening mechanism to form ethyl propionate.

References

Technical Guide: Solubility Profile of 1-Ethoxycyclopropanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-Ethoxycyclopropanol

This compound (CAS No. 13837-45-1) is an organic compound with the molecular formula C₅H₁₀O₂.[2] Its structure, featuring a strained three-membered ring, a hydroxyl group, and an ether linkage, imparts unique chemical reactivity.[1] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (ether oxygen) suggests a degree of polarity that influences its solubility.[1] Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development in the pharmaceutical industry.

Expected Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively. The molecule possesses both polar (hydroxyl and ether groups) and non-polar (cyclopropyl and ethyl groups) characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can participate in hydrogen bonding with protic solvents. Therefore, good solubility is expected in lower-chain alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂)): The polarity of these solvents will likely allow for favorable dipole-dipole interactions with this compound. A qualitative statement from available literature suggests it is soluble in common organic solvents such as ether, THF, and CH₂Cl₂.

-

Non-polar Solvents (e.g., Hexane, Toluene): The presence of the non-polar hydrocarbon portions of the molecule suggests that there may be some solubility in non-polar solvents, although it is expected to be less soluble in these compared to polar solvents.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Formula | Type | Solubility ( g/100 mL at 25°C) |

| Acetone | C₃H₆O | Polar Aprotic | Data not available |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Data not available |

| Diethyl Ether | C₄H₁₀O | Polar Aprotic | Data not available |

| Ethanol | C₂H₅OH | Polar Protic | Data not available |

| Hexane | C₆H₁₄ | Non-polar | Data not available |

| Methanol | CH₃OH | Polar Protic | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data not available |

| Toluene | C₇H₈ | Non-polar | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal shake-flask method, a common technique for determining the solubility of a compound in a solvent.

Materials:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or ¹H NMR)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution and the final weight of the flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV, or ¹H NMR with an internal standard) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently published, its molecular structure suggests it will be soluble in a range of polar protic and aprotic solvents. For researchers and drug development professionals, the experimental protocol and workflow provided in this guide offer a clear path to determining these crucial parameters. The generation of such data will be invaluable for the continued exploration of this compound in synthetic and medicinal chemistry applications.

References

The Formation of 1-Ethoxycyclopropanol: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of 1-ethoxycyclopropanol, a valuable synthetic intermediate. The core of this process lies in an intramolecular acyloin-type condensation of ethyl 3-chloropropanoate. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents relevant chemical data to support advanced research and development in organic synthesis and drug discovery.

Core Reaction Mechanism: An Intramolecular Acyloin Condensation

The synthesis of this compound from ethyl 3-chloropropanoate is a classic example of an intramolecular reductive coupling of an ester, facilitated by metallic sodium. The reaction proceeds through a series of radical and anionic intermediates to form a transient cyclopropanone which is stabilized as its ethyl hemiacetal. The addition of chlorotrimethylsilane (TMSCl) is crucial for trapping the key enediolate intermediate, thereby preventing side reactions and significantly improving the yield of the desired cyclopropane ring.[1][2][3][4]

The overall transformation can be dissected into two main stages: the formation of a silylated cyclopropane intermediate and its subsequent methanolysis to yield this compound.

Stage 1: Formation of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

The reaction is initiated by the transfer of electrons from the surface of metallic sodium to the carbonyl group of ethyl 3-chloropropanoate. This process generates a radical anion, which then undergoes an intramolecular cyclization. The key steps are as follows:

-

Electron Transfer and Radical Anion Formation: Two sodium atoms each donate an electron to the carbonyl carbon of the ester, leading to the formation of a radical anion.

-

Intramolecular Cyclization: The radical anion undergoes an intramolecular SNi-type reaction, where the radical attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a cyclopropanone intermediate.

-

Formation of a 1,2-Diketone Analogue: Concurrently, a second molecule of the radical anion can dimerize, and after elimination of two ethoxide groups, would conceptually lead to a 1,2-diketone. However, in this intramolecular context, the reaction proceeds towards the cyclized product.

-

Further Reduction and Enediolate Formation: The cyclopropanone intermediate is further reduced by two more sodium atoms to form a sodium enediolate.

-

Trapping with Chlorotrimethylsilane (TMSCl): The highly reactive enediolate is trapped by the addition of chlorotrimethylsilane. This reaction forms the stable 1-ethoxy-1-(trimethylsilyloxy)cyclopropane and sodium chloride. This trapping step is critical to prevent the competing Dieckmann condensation.[3]

Stage 2: Methanolysis to this compound

The stable silylated intermediate is then converted to the final product, this compound, through a simple methanolysis reaction.

-

Protonation and Silyl Ether Cleavage: Methanol protonates the oxygen of the ethoxy group, and subsequent cleavage of the silicon-oxygen bond, facilitated by the nucleophilic attack of methanol, removes the trimethylsilyl group.

-

Formation of the Hemiacetal: The resulting intermediate is the ethyl hemiacetal of cyclopropanone, which is this compound.

The following diagram illustrates the detailed mechanistic pathway for the formation of this compound.

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data

While specific kinetic data for the formation of this compound is not extensively reported, the following tables summarize typical yields for intramolecular acyloin condensations leading to different ring sizes and the available spectroscopic data for the product and its silylated precursor.

Table 1: Typical Yields of Intramolecular Acyloin Condensation

| Ring Size | Yield (%) |

| 5 | 80 - 85 |

| 6 | 80 - 85 |

| 7 | 50 - 60 |

| 8 | 30 - 40 |

| 9 | 30 - 40 |

| 10 | 50 - 60 |

| 11 | 50 - 60 |

| ≥ 12 | > 70 |

| Data adapted from literature on general intramolecular acyloin condensations.[1] The formation of the 3-membered ring in this compound is a special case and is known to proceed in good yield (78-95%) under optimized conditions.[5] |

Table 2: Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) |

| 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | 0.08 (s, 9H), 0.70 (m, 4H), 1.05 (t, 3H), 3.55 (q, 2H) | Predicted: ~0 (Si-CH3), ~10 (CH2-CH2), ~15 (CH3), ~60 (O-CH2), ~70 (C-O-Si) | 3090, 3010 (cyclopropane), 1250, 845, 758 (-Si(CH3)3) | Predicted fragments: M-15 (loss of CH3), M-29 (loss of C2H5), 73 (Si(CH3)3+) |

| This compound | 0.84 (s, 4H), 1.18 (t, 3H), 3.73 (q, 2H), 4.75 (m, 1H) | Predicted: ~10 (CH2-CH2), ~15 (CH3), ~60 (O-CH2), ~80 (C-OH) | 3600, 3400 (hydroxyl), 3090, 3010 (cyclopropyl) | Predicted fragments: M-29 (loss of C2H5), M-45 (loss of OC2H5) |

| 1H NMR and IR data for both compounds are from Organic Syntheses, Coll. Vol. 6, p.373 (1988).[5] 13C NMR and Mass Spec data are predicted based on typical values for the functional groups present. |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established Organic Syntheses procedure.[5]

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Materials and Equipment

-

Reactants: Sodium, Toluene (anhydrous), Diethyl ether (anhydrous), Chlorotrimethylsilane (TMSCl), Ethyl 3-chloropropanoate, Methanol.

-

Equipment: Three-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle, nitrogen inlet, distillation apparatus.

Procedure

Part A: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

-

Preparation of Sodium Dispersion: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, place 500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium metal. Heat the mixture to reflux and stir vigorously to disperse the molten sodium into fine particles. Stop heating and stirring and allow the mixture to cool to room temperature.

-

Solvent Exchange: Carefully remove the toluene under a positive pressure of nitrogen and wash the sodium sand with three 50 mL portions of anhydrous diethyl ether.

-

Addition of Reagents: Add 500 mL of anhydrous diethyl ether and 108.5 g (1.0 mol) of chlorotrimethylsilane to the flask.

-

Addition of Ester: Add 136.58 g (1.0 mol) of ethyl 3-chloropropanoate dropwise from a dropping funnel over a period of 3 hours, maintaining a gentle reflux.

-

Reaction Completion and Work-up: After the addition is complete, stir the mixture at reflux for an additional 18 hours. Cool the mixture and filter it through a sintered glass funnel under nitrogen. Wash the solid residue with anhydrous diethyl ether.

-

Purification: Combine the filtrate and washings and concentrate by distillation. Distill the residue under reduced pressure to obtain 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid. The reported yield is 61%.[5]

Part B: Synthesis of this compound

-

Methanolysis: In an Erlenmeyer flask, dissolve 100 g (0.56 mol) of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane in 250 mL of methanol.

-

Reaction: Stir the solution at room temperature for 12 hours. The completion of the reaction can be monitored by 1H NMR spectroscopy by observing the disappearance of the trimethylsilyl peak at δ 0.08.

-

Purification: Remove the methanol by rotary evaporation at room temperature. Distill the residue under reduced pressure to afford this compound as a colorless liquid. The reported yield varies from 78 to 95%.[5]

Conclusion

The formation of this compound via an intramolecular acyloin-type condensation is a robust and efficient method for the synthesis of this valuable cyclopropane derivative. A thorough understanding of the underlying radical-anion mechanism and the critical role of the silyl trapping agent is essential for optimizing the reaction conditions and achieving high yields. The detailed experimental protocol provided serves as a practical guide for researchers in the synthesis of this and related compounds, which are of significant interest in the development of new pharmaceuticals and other advanced materials. Further investigation into the reaction kinetics would provide deeper insights for process scale-up and optimization.

References

The Genesis of a Strained Ring: A Technical Guide to the Discovery and First Synthesis of 1-Ethoxycyclopropanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and initial synthetic routes of 1-ethoxycyclopropanol, a valuable and versatile intermediate in organic synthesis. Also known as cyclopropanone ethyl hemiketal, this strained three-membered ring system has paved the way for novel synthetic methodologies and the construction of complex molecular architectures. This document provides a detailed account of its first preparations, complete with experimental protocols and quantitative data, to serve as a comprehensive resource for professionals in the chemical sciences.

Discovery and Early Synthetic Efforts

The first successful synthesis of this compound was a landmark achievement, providing access to the highly reactive and unstable parent ketone, cyclopropanone, in a stabilized form. The initial method involved the reaction of ketene with diazomethane in the presence of ethanol at a frigid -78°C.[1] While groundbreaking, this approach was fraught with challenges, including a low yield of only 43% and significant safety hazards associated with the use of diazomethane, particularly on a larger scale.[1]

Recognizing the synthetic potential of cyclopropanone and its derivatives, researchers sought safer and more efficient routes. A significant advancement came with the development of a method starting from ethyl 3-chloropropanoate. This procedure, adapted from earlier work, has become a more standard and practical approach for the preparation of this compound.[1] This method proceeds through the formation of an intermediate, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, a strategy patterned after the work of Rühlmann.[1] The contributions of researchers like C. H. DePuy were instrumental in advancing the understanding and synthetic utility of cyclopropanols during this period.[2][3]

Synthetic Pathways

Two primary pathways mark the early history of this compound synthesis. The first, a hazardous and low-yielding route, and the second, a more practical and higher-yielding multi-step process.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the first successful syntheses of this compound and its intermediate.

Table 1: Reaction Yields

| Synthetic Step | Starting Material | Yield (%) | Reference |

| Ketene + Diazomethane | Ketene, Diazomethane, Ethanol | 43 | [1] |

| 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane Synthesis | Ethyl 3-chloropropanoate | 61 | [1] |

| Methanolysis to this compound | 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | 78 - 95 | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Pressure (mm Hg) | Reference |

| Boiling Point | 51°C | 12 | [1] |

| Boiling Point | 64°C | 25 | [1] |

| Boiling Point | 75°C | 46 | [1] |

| Molecular Formula | C₅H₁₀O₂ | - | [4] |

| Molecular Weight | 102.13 g/mol | - | [4] |

Detailed Experimental Protocols

The following protocols are based on the more practical and safer synthesis of this compound from ethyl 3-chloropropanoate, as detailed in Organic Syntheses.[1]

Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

This procedure involves the reductive cyclization of ethyl 3-chloropropanoate in the presence of sodium and chlorotrimethylsilane.

Procedure:

-

In a flask flushed with dry nitrogen, 52.9 g of sodium is added to 500 mL of anhydrous toluene.[1]

-

The mixture is heated to reflux, and the sodium is vigorously stirred to create a fine dispersion.[1]

-

After cooling to room temperature, the toluene is replaced with 500 mL of anhydrous diethyl ether.[1]

-

To this suspension, 108.5 g of chlorotrimethylsilane is added.[1]

-

A solution of ethyl 3-chloropropanoate in diethyl ether is then added dropwise to the stirred mixture.

-

The reaction mixture is refluxed for 12 hours.

-

After cooling, the mixture is filtered to remove sodium salts.

-

The filtrate is distilled under reduced pressure to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid (boiling point 43–45°C at 12 mm Hg).[1]

Synthesis of this compound (Cyclopropanone Ethyl Hemiacetal)

This final step involves the methanolysis of the silylated intermediate.

Procedure:

-

Freshly distilled 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (100 g) is added to 250 mL of reagent-grade methanol in an Erlenmeyer flask.[1]

-

The solution is stirred overnight (approximately 12 hours) at room temperature.[1]

-

The progress of the methanolysis can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

The methanol is carefully removed using a rotary evaporator at room temperature to avoid loss of the product.[1]

-

The residue is then distilled under reduced pressure to afford pure this compound.

Conclusion

The journey from a hazardous, low-yielding initial synthesis to a more robust and efficient protocol for this compound highlights the ingenuity and persistence of synthetic chemists. This technical guide provides a core understanding of the foundational work that has enabled the widespread use of this valuable building block in modern organic synthesis. The detailed protocols and quantitative data presented herein are intended to be a valuable resource for researchers and professionals engaged in the design and execution of novel synthetic strategies.

References

Methodological & Application

Application Notes: The Use of 1-Ethoxycyclopropanol in Homoenolate Formation

Introduction

In synthetic organic chemistry, the concept of "umpolung," or reactivity inversion, provides a powerful strategy for forming complex carbon-carbon bonds. Homoenolates are a classic example of this principle, serving as synthetic equivalents of a β-acyl anion.[1] These intermediates exhibit nucleophilic character at the β-carbon of a carbonyl system, a position that is typically electrophilic. Among the various precursors developed for generating homoenolates, cyclopropanols and their derivatives have emerged as highly effective and versatile options due to the inherent ring strain of the three-membered ring.[2]

1-Ethoxycyclopropanol, a stable cyclopropanone hemiacetal, is a particularly valuable precursor for generating homoenolate equivalents.[3][4] Its ready availability and the facility with which it undergoes regioselective ring-opening make it an attractive choice for researchers in academic and industrial settings, including drug development. This document provides detailed application notes and protocols for the use of this compound in the formation and subsequent reaction of homoenolates.

Core Concept: Homoenolate Generation

The generation of a homoenolate from this compound proceeds via a metal-mediated ring-opening of the cyclopropane ring. The process is initiated by the deprotonation of the hydroxyl group by a base or an organometallic reagent, followed by coordination of the metal to the oxygen atom. This coordination facilitates the cleavage of one of the internal C-C bonds of the cyclopropane ring, driven by the release of ring strain. The regioselectivity of this ring-opening typically results in the formation of a carbon-metal bond at the less substituted carbon, yielding a metal homoenolate.[2] Silylated versions, such as 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, also serve as excellent precursors, often undergoing ring-opening with Lewis acids.[3]

Applications in C-C Bond Formation

Once generated, the metal homoenolate is a potent nucleophile that reacts readily with a wide range of electrophiles at the β-position. This reactivity allows for the synthesis of various β-functionalized carbonyl compounds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[1][5][6]

Common electrophiles include:

-

Aldehydes and Ketones: Reaction with aldehydes and ketones yields γ-hydroxy esters.

-

Imines: Addition to imines provides γ-amino esters, precursors to γ-lactams.[7]

-

α,β-Unsaturated Systems: Conjugate addition to enones results in the formation of 1,6-dicarbonyl compounds.[8][9]

-

Allylic Carbonates: Zinc-catalyzed β-allylation can occur with Morita-Baylis-Hillman (MBH) type carbonates.[8]

The choice of metal counterion (e.g., Zn, Ti, Li) can influence the reactivity and selectivity of the homoenolate.[2][10] Zinc homoenolates, in particular, have been shown to be highly effective in various transformations.[8][9]

Table 1: Representative Reactions of Homoenolates Derived from Cyclopropanols

| Electrophile | Metal Reagent | Product Type | Typical Yield (%) | Reference |

| Aldehydes | Et₂Zn | γ-Hydroxy Ester | 70-90% | [9] |

| N-Sulfinyl Imines | Et₂Zn | γ-Amino Ester | 65-85% | [11] |

| Enones (Chalcones) | Et₂Zn / Chiral Ligand | 1,6-Diketone | 75-95% | [8][9] |

| MBH Carbonates | Et₂Zn / Bipyridine | β-Allylated Cyclopropanol | 50-75% | [9] |

| Internal Alkynes | CoBr₂ / Zn | β-Alkenyl Ketone | 60-80% | [12] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure is adapted from a well-established method for preparing cyclopropanone ethyl hemiacetal.[3] It involves the reductive cyclization of ethyl 3-chloropropanoate followed by desilylation.

Step A: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane

-

Apparatus Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under a nitrogen atmosphere.

-

Sodium Dispersion: In the flask, add sodium metal (1.0 eq) to anhydrous toluene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.

-

Solvent Exchange: Allow the mixture to cool to room temperature. Carefully remove the toluene under nitrogen pressure and replace it with anhydrous diethyl ether.

-

Addition of Reagents: Add chlorotrimethylsilane (1.0 eq) to the flask.

-

Reaction: Add ethyl 3-chloropropanoate (1.0 eq) dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature overnight.

-

Workup and Purification: Filter the reaction mixture through Celite under nitrogen. Concentrate the filtrate under reduced pressure. Distill the residue to obtain 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid (Typical yield: 60-70%).

Step B: Synthesis of this compound (Cyclopropanone Ethyl Hemiacetal)

-

Desilylation: In an Erlenmeyer flask, dissolve the 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (1.0 eq) obtained from Step A in reagent-grade methanol.

-

Reaction: Stir the solution at room temperature overnight (approx. 12 hours).

-

Purification: Remove the methanol and other volatile components under reduced pressure. The resulting residue is this compound, which can be further purified by distillation if necessary. (Typical yield: 78-95%).[3]

Protocol 2: Zinc Homoenolate Generation and Reaction with an Aldehyde

This protocol describes a general procedure for the zinc-mediated ring-opening of a cyclopropanol and subsequent α-hydroxyallylation of an aldehyde.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Homoenolates - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CAS 13837-45-1: Cyclopropanol, 1-ethoxy- | CymitQuimica [cymitquimica.com]

- 5. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches and Total Syntheses of Vinigrol, a Unique Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide Enolate Additions to Acylsilanes: In Situ Generation of Unusual and Stereoselective Homoenolate Equivalents [organic-chemistry.org]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Ethoxycyclopropanol for Ring Expansion to β-Lactams

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of β-lactams through the ring expansion of 1-ethoxycyclopropanol and its derivatives. This method, pioneered by Wasserman, offers a powerful alternative to traditional β-lactam syntheses, such as the Staudinger cycloaddition. The protocols detailed below are based on established literature and provide a foundation for the application of this chemistry in synthetic and medicinal chemistry research.

Introduction

β-Lactams are a cornerstone of antibiotic therapy and versatile building blocks in organic synthesis. The strained four-membered ring of the β-lactam nucleus is responsible for its potent biological activity and renders it a valuable synthon for the preparation of a wide range of nitrogen-containing compounds. The reaction of this compound, a stable hemiacetal of the highly reactive cyclopropanone, with imines provides a direct route to the β-lactam core. This ring expansion proceeds through a putative α-amino alcohol intermediate, which upon rearrangement, yields the desired azetidin-2-one.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the formation of β-lactams from this compound and an imine involves the initial formation of an α-amino hemiacetal intermediate. This intermediate then undergoes a concerted ring expansion, driven by the release of strain from the three-membered cyclopropane ring, to form the four-membered β-lactam ring. The stereochemical outcome of the reaction is influenced by the substituents on both the imine and the cyclopropanol, often leading to specific diastereomers.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted β-Lactams from this compound and Imines

This protocol is a general representation of the Wasserman methodology for the synthesis of β-lactams.

Materials:

-

This compound (Cyclopropanone ethyl hemiacetal)

-

Substituted imine

-

Anhydrous solvent (e.g., benzene, toluene, or acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the imine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add this compound (1.0-1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired β-lactam.

-

Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Protocol 2: Lewis Acid-Mediated Synthesis of N-Substituted β-Lactams from Cyclopropanone Hemiacetal and Alkyl Azides

Materials:

-

Cyclopropanone ethyl hemiacetal (this compound)

-

Alkyl azide (e.g., benzyl azide)

-

Lewis acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the cyclopropanone ethyl hemiacetal (1.0 equivalent) and the alkyl azide (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the Lewis acid (e.g., BF₃·OEt₂, 2.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated by reaction monitoring (TLC or GC).

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the N-substituted β-lactam.

Quantitative Data

The following table summarizes representative yields for the synthesis of β-lactams using cyclopropanone derivatives, based on the available literature.

| Entry | Cyclopropanone Derivative | Reactant | Lewis Acid | Product | Yield (%) | Reference |

| 1 | Cyclopropanone ethyl hemiacetal | Benzyl azide | BF₃·OEt₂ | N-Benzyl-β-lactam | 45 | [1] |

| 2 | Cyclopropanone ethyl hemiacetal | n-Hexyl azide | BF₃·OEt₂ | N-(n-Hexyl)-β-lactam | 58 | [1] |

| 3 | Cyclopropanone ethyl hemiacetal | 3-Methoxybenzyl azide | BF₃·OEt₂ | N-(3-Methoxybenzyl)-β-lactam | 36 | [1] |

| 4 | Cyclopropanone ethyl hemiacetal | 4-Methoxybenzyl azide | BF₃·OEt₂ | N-(4-Methoxybenzyl)-β-lactam | 27 | [1] |

| 5 | Cyclopropanone ethyl hemiacetal | 4-Carbomethoxybenzyl azide | BF₃·OEt₂ | N-(4-Carbomethoxybenzyl)-β-lactam | 38 | [1] |

| 6 | Cyclopropanone ethyl hemiacetal | 4-Bromobenzyl azide | BF₃·OEt₂ | N-(4-Bromobenzyl)-β-lactam | 45 | [1] |

Visualizations

Reaction Scheme: Ring Expansion of this compound to a β-Lactam

Caption: General reaction scheme for β-lactam synthesis.

Experimental Workflow: β-Lactam Synthesis from this compound

Caption: Experimental workflow for β-lactam synthesis.

Conclusion